1-Octanol, 8-nitro-
Overview
Description
1-Octanol, 8-nitro- is an organic compound characterized by a linear eight-carbon chain with a hydroxyl group at one end and a nitro group at the eighth carbon This compound is a derivative of 1-Octanol, which is known for its diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octanol, 8-nitro- can be synthesized through nitration of 1-Octanol. The nitration process typically involves the reaction of 1-Octanol with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the 8-nitro derivative.
Industrial Production Methods: Industrial production of 1-Octanol, 8-nitro- may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the selectivity and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Octanol, 8-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution.
Major Products:
Oxidation: Formation of 8-nitro-1-octanone or 8-nitro-octanoic acid.
Reduction: Formation of 8-amino-1-octanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Octanol, 8-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of 1-Octanol, 8-nitro- involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with cellular proteins and enzymes. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or antifungal effects. The hydroxyl group allows for hydrogen bonding and solubility in both aqueous and organic phases, enhancing its versatility in various applications.
Comparison with Similar Compounds
1-Octanol: The parent compound with a hydroxyl group but without the nitro group.
8-Nitro-1-decanol: A similar compound with a longer carbon chain.
1-Octanone: An oxidized form of 1-Octanol without the nitro group.
Uniqueness: 1-Octanol, 8-nitro- is unique due to the presence of both a hydroxyl and a nitro group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical transformations and biological activities compared to its analogs.
Properties
IUPAC Name |
8-nitrooctan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCMQUWIVFXVRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCC[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30144446 | |
Record name | 1-Octanol, 8-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30144446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101972-90-1 | |
Record name | 1-Octanol, 8-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101972901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octanol, 8-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30144446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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